molecular formula C6H12N6 B13311305 7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13311305
M. Wt: 168.20 g/mol
InChI Key: SWCCXGKLLQEJNF-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This reaction is performed under microwave irradiation, which significantly reduces the reaction time and increases the yield.

Industrial Production Methods: While specific industrial production methods for 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine are not detailed, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the process is environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: 7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has shown potential as an antiviral, antibacterial, and antifungal agent. It has been studied for its activity against SARS-CoV-2, demonstrating significant inhibitory effects on the main protease of the virus . Additionally, it has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Industry: The compound finds applications in material sciences, particularly in the development of new materials with specific properties. It is also used in the synthesis of coordination complexes with metals, which have various industrial applications .

Comparison with Similar Compounds

Uniqueness: 7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific structure, which allows it to interact with a wide range of biological targets.

Properties

Molecular Formula

C6H12N6

Molecular Weight

168.20 g/mol

IUPAC Name

7-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C6H12N6/c7-3-4-1-2-9-6-10-5(8)11-12(4)6/h4H,1-3,7H2,(H3,8,9,10,11)

InChI Key

SWCCXGKLLQEJNF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=NN2C1CN)N

Origin of Product

United States

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